![molecular formula C13H12Cl2N2O2S B4752363 1-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide](/img/structure/B4752363.png)
1-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2,6-dichlorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide, commonly known as DPCPX, is a chemical compound that belongs to the xanthine family. It is a selective antagonist for the adenosine A1 receptor and has been widely used in scientific research to understand the role of adenosine receptors in various physiological and pathological conditions.
Mechanism of Action
DPCPX selectively blocks the adenosine A1 receptor by binding to its allosteric site. Adenosine A1 receptors are G protein-coupled receptors that are coupled to the inhibitory G protein Gi. Upon activation, the adenosine A1 receptor inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cAMP levels. DPCPX, by blocking the adenosine A1 receptor, prevents the inhibitory effect of adenosine on adenylate cyclase and leads to an increase in intracellular cAMP levels.
Biochemical and physiological effects:
DPCPX has been shown to have various biochemical and physiological effects in animal models of diseases. In a rat model of Parkinson's disease, DPCPX was found to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In a mouse model of epilepsy, DPCPX was found to reduce the severity and duration of seizures. In a rat model of ischemia-reperfusion injury, DPCPX was found to reduce the infarct size and improve cardiac function.
Advantages and Limitations for Lab Experiments
DPCPX has several advantages for lab experiments. It is a selective antagonist for the adenosine A1 receptor, which allows researchers to study the effects of adenosine A1 receptor blockade without affecting other adenosine receptors. It is also a potent antagonist, which allows researchers to use lower concentrations of the compound. However, DPCPX has some limitations as well. It has a low solubility in water, which makes it difficult to use in aqueous solutions. It also has a short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for the use of DPCPX in scientific research. One direction is to study the effects of adenosine A1 receptor blockade in other animal models of diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective adenosine A1 receptor antagonists that have better pharmacokinetic properties. Finally, the use of DPCPX in clinical trials for the treatment of various diseases should be explored further.
Scientific Research Applications
DPCPX has been extensively used in scientific research to understand the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine receptors are widely distributed in the body and play a crucial role in regulating various physiological functions such as cardiovascular, respiratory, and immune functions. DPCPX, being a selective antagonist for the adenosine A1 receptor, has been used to study the effects of adenosine A1 receptor blockade in various animal models of diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury.
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-12-2-1-3-13(15)11(12)9-20(18,19)17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJSVWVIHKUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CC=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.